2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₀ClF₃O₃S It is known for its unique structural features, which include a trifluoromethyl group and an oxan-3-yl group attached to an ethanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2,2-trifluoroethanol with oxan-3-yl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Bases like pyridine or triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a sulfonyl chloride.
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: Similar structure with a different oxan group.
Uniqueness
2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and an oxan-3-yl group, which confer distinct reactivity and properties. This makes it a valuable reagent in various chemical transformations and applications .
Properties
Molecular Formula |
C7H10ClF3O3S |
---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxan-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)6(7(9,10)11)5-2-1-3-14-4-5/h5-6H,1-4H2 |
InChI Key |
CMCHXLQUMRJSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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